Cas no 13745-59-0 (3-bromo-1,4-dimethyl-pyrazole)

3-bromo-1,4-dimethyl-pyrazole is a versatile heterocyclic compound. It exhibits a unique structure that enhances its reactivity in organic synthesis. Its bromo and methyl substituents provide excellent electron-withdrawing and electron-donating effects, respectively, which are crucial for facilitating various chemical transformations. This compound's inherent stability and selectivity make it an attractive choice for synthesizing complex organic molecules with high purity.
3-bromo-1,4-dimethyl-pyrazole structure
3-bromo-1,4-dimethyl-pyrazole structure
商品名:3-bromo-1,4-dimethyl-pyrazole
CAS番号:13745-59-0
MF:C5H7BrN2
メガワット:175.026479959488
MDL:MFCD28099396
CID:3167699
PubChem ID:21766261

3-bromo-1,4-dimethyl-pyrazole 化学的及び物理的性質

名前と識別子

    • 3-Bromo-1,4-dimethyl-1H-pyrazole
    • 3-bromo-1,4-dimethyl-pyrazole
    • 3-bromo-1,4-dimethylpyrazole
    • 13745-59-0
    • EN300-631700
    • 1H-Pyrazole, 3-bromo-1,4-dimethyl-
    • AS-78316
    • CS-0108532
    • SCHEMBL9027002
    • DTXSID001301902
    • SY058113
    • MFCD28099396
    • P19396
    • DB-165319
    • MDL: MFCD28099396
    • インチ: 1S/C5H7BrN2/c1-4-3-8(2)7-5(4)6/h3H,1-2H3
    • InChIKey: SEHRYTWQMFUOBZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C)=CN(C)N=1

計算された属性

  • せいみつぶんしりょう: 173.97926 g/mol
  • どういたいしつりょう: 173.97926 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 86.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 175.03
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 17.8

3-bromo-1,4-dimethyl-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB546026-500mg
3-Bromo-1,4-dimethyl-pyrazole; .
13745-59-0
500mg
€767.20 2023-09-01
Chemenu
CM188356-100mg
3-bromo-1,4-dimethyl-1H-pyrazole
13745-59-0 95+%
100mg
$390 2021-08-05
abcr
AB546026-500 mg
3-Bromo-1,4-dimethyl-pyrazole; .
13745-59-0
500MG
€716.10 2022-07-29
eNovation Chemicals LLC
D648538-10G
3-bromo-1,4-dimethyl-pyrazole
13745-59-0 97%
10g
$1735 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAD0039-1G
3-bromo-1,4-dimethyl-pyrazole
13745-59-0 97%
1g
¥ 3,517.00 2023-03-31
Enamine
EN300-631700-0.5g
3-bromo-1,4-dimethyl-1H-pyrazole
13745-59-0 93%
0.5g
$780.0 2023-05-30
Enamine
EN300-631700-0.05g
3-bromo-1,4-dimethyl-1H-pyrazole
13745-59-0 93%
0.05g
$232.0 2023-05-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXAD0039-250MG
3-bromo-1,4-dimethyl-pyrazole
13745-59-0 97%
250MG
¥ 1,089.00 2023-03-31
Enamine
EN300-631700-0.1g
3-bromo-1,4-dimethyl-1H-pyrazole
13745-59-0 93%
0.1g
$347.0 2023-05-30
eNovation Chemicals LLC
D648538-250mg
3-bromo-1,4-dimethyl-pyrazole
13745-59-0 97%
250mg
$85 2025-02-20

3-bromo-1,4-dimethyl-pyrazole 関連文献

3-bromo-1,4-dimethyl-pyrazoleに関する追加情報

Introduction to 3-Bromo-1,4-dimethyl-1H-pyrazole (CAS No. 13745-59-0)

3-Bromo-1,4-dimethyl-1H-pyrazole (CAS No. 13745-59-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the two methyl groups in its structure imparts unique chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The molecular formula of 3-Bromo-1,4-dimethyl-1H-pyrazole is C5H7BrN2, and its molecular weight is approximately 169.03 g/mol. The compound is characterized by its white crystalline form and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These physical properties make it easy to handle and process in laboratory settings.

In recent years, 3-Bromo-1,4-dimethyl-1H-pyrazole has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 3-Bromo-1,4-dimethyl-1H-pyrazole-derived compounds in inhibiting specific enzymes involved in inflammatory pathways.

The bromine atom in 3-Bromo-1,4-dimethyl-1H-pyrazole plays a crucial role in modulating its reactivity and selectivity during chemical reactions. This makes it an attractive starting material for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. The ability to introduce various functional groups through these reactions allows researchers to fine-tune the biological activity and pharmacological properties of the final products.

Beyond its use in medicinal chemistry, 3-Bromo-1,4-dimethyl-1H-pyrazole has also found applications in the development of agrochemicals. Pyrazole derivatives have been shown to exhibit potent herbicidal and fungicidal activities, making them valuable candidates for crop protection. A recent study published in the Pest Management Science journal demonstrated that compounds derived from 3-Bromo-1,4-dimethyl-1H-pyrazole effectively controlled a range of plant pathogens without causing significant environmental harm.

The synthetic accessibility of 3-Bromo-1,4-dimethyl-1H-pyrazole has further enhanced its utility in research and development. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One such method involves the reaction of 3-bromopyrazole with methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds smoothly under mild conditions, yielding high yields of pure product.

In addition to its synthetic versatility, 3-Bromo-1,4-dimethyl-1H-pyrazole has been investigated for its potential as a ligand in coordination chemistry. The pyrazole ring can act as a bidentate ligand, forming stable complexes with various metal ions. These complexes have shown promise in catalytic applications, particularly in homogeneous catalysis where they can facilitate reactions such as hydrogenation and oxidation processes.

The safety profile of 3-Bromo-1,4-dimethyl-1H-pyrazole is an important consideration for both researchers and industrial users. While it is generally considered safe when handled properly under laboratory conditions, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

In conclusion, 3-Bromo-1,4-dimethyl-1H-pyrazole (CAS No. 13745-59-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, agrochemicals, and coordination chemistry. Its unique structural features and synthetic accessibility make it an invaluable tool for researchers seeking to develop new therapeutic agents and agricultural products. As ongoing research continues to uncover new possibilities for this compound, its importance in the scientific community is likely to grow even further.

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